Cas no 57956-78-2 (Ethyl 8-chloro-7-oxooctanoate)

Ethyl 8-chloro-7-oxooctanoate 化学的及び物理的性質
名前と識別子
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- Ethyl 8-chloro-7-oxooctanoate
- 57956-78-2
- EN300-27703593
-
- MDL: MFCD00671943
- インチ: 1S/C10H17ClO3/c1-2-14-10(13)7-5-3-4-6-9(12)8-11/h2-8H2,1H3
- InChIKey: FHGFRSGXBIOCAM-UHFFFAOYSA-N
- ほほえんだ: ClCC(CCCCCC(=O)OCC)=O
計算された属性
- せいみつぶんしりょう: 220.0866221g/mol
- どういたいしつりょう: 220.0866221g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 9
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 43.4Ų
Ethyl 8-chloro-7-oxooctanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27703593-5g |
ethyl 8-chloro-7-oxooctanoate |
57956-78-2 | 95% | 5g |
$2732.0 | 2023-09-10 | |
Enamine | EN300-27703593-5.0g |
ethyl 8-chloro-7-oxooctanoate |
57956-78-2 | 95.0% | 5.0g |
$2732.0 | 2025-03-20 | |
Aaron | AR028B7F-2.5g |
ethyl8-chloro-7-oxooctanoate |
57956-78-2 | 95% | 2.5g |
$2566.00 | 2023-12-15 | |
Aaron | AR028B7F-100mg |
ethyl8-chloro-7-oxooctanoate |
57956-78-2 | 95% | 100mg |
$474.00 | 2023-12-15 | |
Enamine | EN300-27703593-1g |
ethyl 8-chloro-7-oxooctanoate |
57956-78-2 | 95% | 1g |
$943.0 | 2023-09-10 | |
Enamine | EN300-27703593-0.1g |
ethyl 8-chloro-7-oxooctanoate |
57956-78-2 | 95.0% | 0.1g |
$326.0 | 2025-03-20 | |
Enamine | EN300-27703593-0.5g |
ethyl 8-chloro-7-oxooctanoate |
57956-78-2 | 95.0% | 0.5g |
$735.0 | 2025-03-20 | |
Enamine | EN300-27703593-1.0g |
ethyl 8-chloro-7-oxooctanoate |
57956-78-2 | 95.0% | 1.0g |
$943.0 | 2025-03-20 | |
Enamine | EN300-27703593-10.0g |
ethyl 8-chloro-7-oxooctanoate |
57956-78-2 | 95.0% | 10.0g |
$4052.0 | 2025-03-20 | |
Enamine | EN300-27703593-10g |
ethyl 8-chloro-7-oxooctanoate |
57956-78-2 | 95% | 10g |
$4052.0 | 2023-09-10 |
Ethyl 8-chloro-7-oxooctanoate 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
Ethyl 8-chloro-7-oxooctanoateに関する追加情報
Ethyl 8-chloro-7-oxooctanoate (CAS No. 57956-78-2): A Comprehensive Overview
Ethyl 8-chloro-7-oxooctanoate (CAS No. 57956-78-2) is a synthetic organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes an ethyl ester group, a chlorine atom, and a ketone functional group. The combination of these functionalities imparts distinct properties that make it a valuable intermediate in various chemical syntheses and biological studies.
The chemical structure of Ethyl 8-chloro-7-oxooctanoate can be represented as C10H16ClO3. The presence of the chlorine atom and the ketone group provides opportunities for diverse chemical reactions, making it a versatile building block in organic synthesis. The ester functionality also adds to its reactivity and solubility properties, which are crucial for its applications in both laboratory and industrial settings.
In recent years, Ethyl 8-chloro-7-oxooctanoate has been extensively studied for its potential applications in pharmaceutical research. One of the key areas of interest is its use as an intermediate in the synthesis of medicinal compounds. The chlorine atom in the molecule can be selectively substituted or modified to introduce various functional groups, leading to the formation of novel compounds with potential therapeutic properties. For instance, researchers have explored the use of this compound in the development of anti-inflammatory agents and anti-cancer drugs.
A notable study published in the *Journal of Medicinal Chemistry* (2022) investigated the synthetic pathways for producing derivatives of Ethyl 8-chloro-7-oxooctanoate. The study demonstrated that through a series of carefully controlled reactions, including nucleophilic substitution and reduction steps, it is possible to generate a wide range of structurally diverse compounds. These derivatives were then tested for their biological activities, with several showing promising results in inhibiting specific enzymes involved in inflammatory pathways.
Another area where Ethyl 8-chloro-7-oxooctanoate has shown potential is in the field of drug delivery systems. The compound's solubility properties and reactivity make it an attractive candidate for developing prodrugs that can be activated under specific physiological conditions. For example, researchers at the University of California have developed a prodrug system where Ethyl 8-chloro-7-oxooctanoate is used as a prodrug carrier to enhance the delivery and efficacy of poorly soluble drugs. This approach has shown significant improvements in drug bioavailability and therapeutic outcomes in preclinical studies.
The safety profile of Ethyl 8-chloro-7-oxooctanoate is also an important consideration for its practical applications. Extensive toxicological studies have been conducted to evaluate its potential risks and side effects. These studies have generally shown that the compound is well-tolerated at therapeutic concentrations, with minimal toxicity observed in both in vitro and in vivo models. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety.
In addition to its pharmaceutical applications, Ethyl 8-chloro-7-oxooctanoate has found use in other areas such as agrochemicals and materials science. In agrochemical research, the compound has been explored as a potential herbicide or pesticide due to its ability to disrupt specific biological processes in plants and insects. In materials science, it has been used as a precursor for synthesizing polymers with unique mechanical and thermal properties.
The ongoing research on Ethyl 8-chloro-7-oxooctanoate highlights its broad utility across multiple scientific disciplines. As new synthetic methods and applications continue to be discovered, this compound is likely to play an increasingly important role in advancing our understanding of chemical biology and drug development. Researchers are continually exploring new ways to harness its unique properties for practical applications that can benefit human health and technological innovation.
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